(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
Description
“(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid” is a chiral organic compound featuring a bromo-fluorophenyl backbone, a tert-butoxycarbonyl (Boc)-protected amino group, and an acetic acid moiety. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or enzyme-targeted therapies where stereochemical precision and functional group stability are paramount .
The Boc group enhances stability during synthetic processes by protecting the amine from unwanted reactions, while the bromo and fluoro substituents on the phenyl ring contribute to electronic and steric effects that may influence binding affinity in biological systems.
Properties
IUPAC Name |
(2S)-2-(2-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLLJIDYFOITMD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=C(C=C(C=C1)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Evans Oxazolidinone Methodology
This method employs Evans' chiral oxazolidinone to enforce stereocontrol during alkylation:
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Imine Formation :
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Alkylation :
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Hydrolysis and Protection :
Sandmeyer Bromination of an Amino-Phenyl Precursor
Diazotization and Bromination
This route introduces bromine via a Sandmeyer reaction on a pre-formed amino-phenyl intermediate:
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Synthesis of 2-Amino-4-fluorophenylacetic Acid :
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Boc Protection :
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Sandmeyer Bromination :
Suzuki-Miyaura Coupling for Phenyl Ring Construction
Boronic Acid Cross-Coupling
This method constructs the bromo-fluorophenyl moiety via palladium-catalyzed coupling:
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Synthesis of Boronic Acid Precursor :
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Coupling with Bromoacetate :
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Hydrolysis and Isolation :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Key Advantage | Limitation | Typical Yield |
|---|---|---|---|
| Evans Auxiliary | High enantioselectivity (>95% ee) | Multi-step, costly reagents | 70–75% |
| Sandmeyer Bromination | Direct bromination, fewer steps | Requires hazardous diazotization | 60–65% |
| Suzuki Coupling | Modular phenyl ring construction | Sensitive to boronic acid stability | 75–80% |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides like EDCI or DCC in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products
Substitution: Products with various nucleophiles replacing the bromine or fluorine atoms.
Deprotection: The free amine derivative.
Coupling: Amide-linked products when reacted with amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the bromine and fluorine substituents, contribute to its potential biological activity. Researchers are exploring its efficacy as a building block for drugs targeting specific diseases, including cancer and neurological disorders.
Case Study : In a recent study, (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid was utilized to synthesize derivatives with enhanced anti-cancer properties. The modifications of the amino acid backbone led to compounds that exhibited improved binding affinity to cancer cell receptors, demonstrating its utility in drug design .
Synthetic Organic Chemistry
Reagent in Synthesis : This compound is often used as a reagent in organic synthesis due to its ability to undergo various chemical transformations. The tert-butoxycarbonyl (Boc) group provides a protective function that can be removed under mild conditions, allowing for selective reactions at other functional groups.
Table 1: Chemical Transformations Involving this compound
| Transformation Type | Reaction Conditions | Product Type |
|---|---|---|
| Deprotection | Acidic conditions | Amino acid |
| Coupling Reaction | EDC/HOBt coupling | Peptide |
| Halogenation | NBS in DMF | Bromo derivative |
Biochemical Research
Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
Case Study : A study focused on the inhibition of certain proteases demonstrated that modifications to the this compound structure can lead to significant increases in inhibitory potency. This research highlights its potential role in developing therapeutic agents against diseases caused by protease activity .
Material Science
Polymer Chemistry : The compound is also being explored in polymer science for creating functionalized polymers that can be used in drug delivery systems. Its ability to form stable conjugates with polymers opens avenues for designing materials with controlled release properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid would depend on its specific application. In enzyme inhibition, for example, it might act by binding to the active site of the enzyme, thereby blocking substrate access. The presence of the Boc group can also influence its interaction with biological targets by modulating its hydrophobicity and steric properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular properties, functional groups, stereochemistry, and applications.
Key Observations:
Substituent Effects :
- The 2-bromo-4-fluorophenyl group in the target compound introduces steric hindrance and electronic modulation compared to the 4-bromophenyl analog (CAS 1228565-84-1). Fluorine’s electronegativity may enhance binding interactions in biological targets .
- Compounds lacking the Boc group (e.g., 2-(4-Bromo-2-fluorophenyl)acetic acid) exhibit reduced stability in amine-involving reactions but are simpler to functionalize .
Stereochemical Influence: The (S)-configuration in the target compound and its dihydroisoxazole analog () underscores the importance of chirality in biological systems. For example, minor stereochemical changes in dihydroisoxazole derivatives significantly alter enzyme inhibition profiles .
The dihydroisoxazole backbone () introduces a heterocyclic motif, which can enhance metabolic stability compared to purely aromatic systems .
Safety and Handling :
- Compounds with Boc protection (e.g., target compound and CAS 1228565-84-1) require careful handling due to hazards like skin irritation (H315) and respiratory sensitivity (H335) .
Biological Activity
(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H15BrFNO4
- Molar Mass : 348.17 g/mol
- CAS Number : 2241594-23-8
- Purity : Typically around 95% in commercial preparations .
The compound's structure suggests it may interact with various biological targets, particularly kinases involved in signaling pathways. Preliminary studies indicate that it could act as an inhibitor for specific kinases, which play crucial roles in cellular processes such as proliferation and apoptosis.
Inhibition of Kinases
Recent research has highlighted the compound's potential as a kinase inhibitor. For instance, it has been evaluated for its inhibitory effects on GSK-3β, a kinase implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound exhibited an IC50 value of approximately 8 nM against GSK-3β, indicating potent inhibitory activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) have shown that the compound does not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for therapeutic applications . However, further studies are necessary to evaluate its long-term effects and potential toxicities.
Case Studies
- GSK-3β Inhibition :
- Anti-inflammatory Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrFNO4 |
| Molar Mass | 348.17 g/mol |
| CAS Number | 2241594-23-8 |
| GSK-3β IC50 | 8 nM |
| Purity | 95% |
Q & A
Q. How can the synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid be optimized to achieve high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or chiral auxiliaries. For example, using (S)-Boc-protected amino acid precursors and coupling with 2-bromo-4-fluorophenylacetic acid derivatives under anhydrous conditions (e.g., dichloromethane as a solvent) can minimize racemization . Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric purity. Post-synthesis purification via recrystallization or preparative HPLC further enhances purity .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the bromo-fluorophenyl moiety (δ ~7.2–7.8 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₄BrFNO₄ requires m/z ≈ 362.01) .
Q. How do common impurities arise during synthesis, and how can they be mitigated?
- Methodological Answer :
- Impurity Sources :
- De-Boc products: Acidic conditions or prolonged storage may cleave the Boc group.
- Racemization: High temperatures during coupling steps.
- Mitigation :
Use mild deprotection conditions (e.g., TFA in DCM at 0°C) and monitor pH. Optimize reaction time/temperature to prevent racemization .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to target receptors (e.g., enzymes in antibiotic synthesis)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites. For example, the bromo-fluorophenyl group may engage in halogen bonding with residues like Tyr or His in β-lactamases . Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .
Q. What strategies resolve contradictions in observed biological activity across different studies?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, ionic strength) to ensure reproducibility.
- Step 2 : Compare stereochemical configurations—(S) vs. (R) enantiomers may exhibit divergent activities (e.g., (R)-enantiomers of similar compounds show 10x lower IC₅₀ against bacterial targets) .
- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify false positives from aggregation artifacts .
Q. How can the stability of this compound under physiological conditions be evaluated for in vivo studies?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Metabolite Identification : Use liver microsomes or S9 fractions to detect phase I/II metabolites. For example, oxidative dehalogenation of the bromine substituent may occur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
